Osajin

Catalog No.
S538262
CAS No.
482-53-1
M.F
C25H24O5
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osajin

CAS Number

482-53-1

Product Name

Osajin

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C25H24O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,26-27H,10H2,1-4H3

InChI Key

DCTLJGWMHPGCOS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Osajin

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C

The exact mass of the compound Osajin is 404.1624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21565. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of isoflavanones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Osajin (CAS 482-53-1) is a highly lipophilic, prenylated isoflavone naturally derived from Maclura pomifera. Structurally distinguished by its dimethylpyran ring and a single hydroxyl group on the B-ring, it serves as a critical reference standard in phytochemical research, oncology, and metabolic studies [1]. Unlike broadly reactive antioxidants, Osajin's specific structural profile makes it a targeted tool for evaluating receptor-mediated cytotoxicity, enzyme inhibition, and lipophilic formulation behavior without the confounding variables of generic reactive oxygen species (ROS) scavenging [2].

Substituting Osajin with its primary co-metabolite, Pomiferin, or non-prenylated isoflavones like Genistein fundamentally alters experimental outcomes [1]. Pomiferin possesses a catechol moiety (3',4'-dihydroxy B-ring) that drives aggressive ROS scavenging and rapid multi-pathway cell death, masking specific receptor interactions[2]. Conversely, non-prenylated analogs like Genistein lack Osajin's extreme lipophilicity, leading to drastically different cell membrane permeability and solvent compatibility profiles. Utilizing crude Maclura pomifera extracts introduces unacceptable batch-to-batch variability in the Osajin-to-Pomiferin ratio, compromising quantitative reproducibility in high-throughput screening and formulation development [3].

Elimination of ROS-Scavenging Confounders in Bioassays

When evaluated in cell-free antioxidant assays, Osajin demonstrates a complete lack of direct reactive oxygen species (ROS) scavenging ability, contrasting sharply with its structural analog Pomiferin[1].

Evidence DimensionSuperoxide anion scavenging capacity (PCL assay)
Target Compound DataOsajin: Negligible/Zero antioxidant activity
Comparator Or BaselinePomiferin: 22.1 mmol AAE/mmol
Quantified DifferenceComplete ablation of direct ROS scavenging in Osajin compared to the highly active Pomiferin.
ConditionsCell-free photochemiluminescence (PCL) assay system.

Procuring Osajin provides an essential structural control for isoflavone assays, allowing researchers to isolate enzyme-inhibitory or receptor-mediated effects from generic antioxidant noise.

Lipophilicity-Driven Solvent Selection and Formulation

The presence of prenyl and dimethylpyran groups imparts high lipophilicity to Osajin, fundamentally altering its solubility profile compared to non-prenylated isoflavones like Genistein. Optimal extraction and formulation of Osajin require low-polarity solvents like ethyl acetate, whereas standard isoflavones are readily soluble in simple alcohols [1].

Evidence DimensionSolvent extraction efficiency and partitioning
Target Compound DataOsajin: Optimal extraction and solubility in ethyl acetate (yields ~25.7% of crude extract mass).
Comparator Or BaselineGenistein / standard isoflavones: Extracted efficiently with standard alcohols (methanol/ethanol).
Quantified DifferenceOsajin requires significantly lower polarity solvents compared to non-prenylated benchmarks.
ConditionsStandard phytochemical extraction and analytical standard preparation.

Buyers must select Osajin for formulations requiring high lipophilicity, necessitating adjustments in carrier solvents (e.g., avoiding simple aqueous-alcohol gradients) for in vitro assays.

Modulated Cytotoxicity for Pathway-Specific Apoptosis Studies

In neuroblastoma models, Osajin exhibits a higher IC50 than Pomiferin, making it a valuable tool for studying specific apoptotic pathways without inducing rapid, multi-pathway cell death (such as ferroptosis and pyroptosis) [1].

Evidence DimensionInhibitory concentration (IC50) in neuroblastoma cell lines (CHLA15 and LAN5)
Target Compound DataOsajin: IC50 = 14–16 µM
Comparator Or BaselinePomiferin: IC50 = 2–5 µM
Quantified DifferenceOsajin exhibits a ~3 to 8-fold higher IC50, inducing controlled apoptosis rather than rapid necrotic/ferroptotic cell death.
ConditionsResazurin viability assay on MYCN-amplified and non-amplified neuroblastoma cells.

Osajin is the preferred procurement choice when researchers need to study specific apoptotic mechanisms without the rapid, multi-pathway cell death caused by its more potent analog.

Structural Control in Flavonoid Antioxidant Screening

Because Osajin lacks the catechol moiety present in Pomiferin, it exhibits no direct ROS scavenging. It is therefore procured as a critical negative control in structure-activity relationship (SAR) studies to validate whether a biological effect is mediated by specific receptor binding rather than generic antioxidant activity [1].

Lipophilic Isoflavone Formulation and Permeability Modeling

Due to its prenyl and dimethylpyran groups, Osajin is highly lipophilic. It is utilized in pharmaceutical formulation studies as a benchmark for optimizing the delivery, solvent compatibility (e.g., ethyl acetate vs. alcohols), and membrane permeability of highly hydrophobic natural products [2].

Targeted Apoptosis and Oncology Research

In cancer research, particularly involving neuroblastoma and prostate cancer models, Osajin is selected over more aggressive analogs to study specific apoptotic pathways without triggering confounding multi-pathway cell death (like ferroptosis) at low micromolar concentrations[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

404.16237386 Da

Monoisotopic Mass

404.16237386 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83R5N9X74B

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

482-53-1

Wikipedia

Osajin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-15-2023
1: Kim JE, Heo YS, Lee KW. Osajin Inhibits Solar UV-Induced Cyclooxygenase-2 Expression Through Direct Inhibition of RSK2. J Cell Biochem. 2017 Nov;118(11):4080-4087. doi: 10.1002/jcb.26063. Epub 2017 May 23. PubMed PMID: 28409880.
2: Moon HI. Effect of osajin and pomiferin on antidiabetic effects from normal and streptozotocin-induced diabetic rats. Nat Prod Commun. 2014 Dec;9(12):1723-4. PubMed PMID: 25632468.
3: Florian T, Necas J, Bartosikova L, Klusakova J, Suchy V, Naggara EB, Janostikova E, Bartosik T. Effects of prenylated isoflavones osajin and pomiferin in premedication on heart ischemia-reperfusion. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2006 Jul;150(1):93-100. PubMed PMID: 16936909.
4: Diopan V, Babula P, Shestivska V, Adam V, Zemlicka M, Dvorska M, Hubalek J, Trnkova L, Havel L, Kizek R. Electrochemical and spectrometric study of antioxidant activity of pomiferin, isopomiferin, osajin and catalposide. J Pharm Biomed Anal. 2008 Sep 10;48(1):127-33. doi: 10.1016/j.jpba.2008.05.025. Epub 2008 May 28. PubMed PMID: 18597965.
5: Dilek E, Erol HS, Cakir A, Koc M, Halici MB. Natural product inhibitors of carbonic anhydrase I and II isoenzymes: osajin and pomiferin. Arch Physiol Biochem. 2017 Oct;123(4):219-224. doi: 10.1080/13813455.2017.1303742. Epub 2017 Mar 24. PubMed PMID: 28338341.
6: Huang TT, Liu FG, Wei CF, Lu CC, Chen CC, Lin HC, Ojcius DM, Lai HC. Activation of multiple apoptotic pathways in human nasopharyngeal carcinoma cells by the prenylated isoflavone, osajin. PLoS One. 2011 Apr 12;6(4):e18308. doi: 10.1371/journal.pone.0018308. PubMed PMID: 21532751; PubMed Central PMCID: PMC3075243.
7: Veselá D, Kubínová R, Muselík J, Zemlicka M, Suchý V. Antioxidative and EROD activities of osajin and pomiferin. Fitoterapia. 2004 Mar;75(2):209-11. PubMed PMID: 15030927.
8: Ribaudo G, Vendrame T, Bova S. Isoflavones from Maclura pomifera: structural elucidation and in silico evaluation of their interaction with PDE5. Nat Prod Res. 2017 Sep;31(17):1988-1994. doi: 10.1080/14786419.2016.1269101. Epub 2016 Dec 27. PubMed PMID: 28025893.
9: Bartosíková L, Necas J, Suchý V, Janostíková E, Bartosík T, Jurica J, Florian T, Klusáková J, Frydrych M. Protective effects of osajin in ischemia-reperfusion of laboratory rat kidney. Pharmazie. 2006 Jun;61(6):552-5. PubMed PMID: 16826976.
10: Necas J, Bartosíková L, Florian T, Klusáková J, Suchý V, Naggar EM, Janostíková E, Bartosík T, Lisková M. [Protective effects of the flavonoids osajin and pomiferin on heart ischemia-reperfusion]. Ceska Slov Farm. 2006 Jul;55(4):168-74. Czech. PubMed PMID: 16921735.
11: Fránová J, Pavlík M. [Testing of antidiabetic and antioxidative effect of the flavonoid osajin in an experiment]. Ceska Slov Farm. 2007 Jul;56(4):200-4. Czech. PubMed PMID: 17969319.
12: Chaichamnong N, Temkitthawon P, Khorana N, Pitpakdeeanan P, Taepavarapruk P, Nuengchamnong N, Siriwattanasathien Y, Suksamrarn A, Ingkaninan K. Phosphodiesterase 5 Inhibitors from Derris scandens. Planta Med. 2018 Oct;84(15):1134-1140. doi: 10.1055/a-0619-5547. Epub 2018 Apr 27. PubMed PMID: 29702722.
13: Hošek J, Toniolo A, Neuwirth O, Bolego C. Prenylated and geranylated flavonoids increase production of reactive oxygen species in mouse macrophages but inhibit the inflammatory response. J Nat Prod. 2013 Sep 27;76(9):1586-91. doi: 10.1021/np400242e. Epub 2013 Aug 16. PubMed PMID: 23947936.
14: Gruber JV, Holtz R, Sikkink SK, Tobin DJ. In vitro and ex vivo examination of topical Pomiferin treatments. Fitoterapia. 2014 Apr;94:164-71. doi: 10.1016/j.fitote.2014.01.023. Epub 2014 Feb 8. PubMed PMID: 24513505.
15: WOLFROM ML, HARRIS WD, et al. Osage orange pigments; complete structures of osajin and pomiferin. J Am Chem Soc. 1946 Mar;68:406-18. PubMed PMID: 21015734.
16: Gascon AL, Walaszek EJ. Inhibition of valyl angiotensinamide II by osajin. J Pharm Pharmacol. 1966 Jul;18(7):478-9. PubMed PMID: 4381734.
17: Ribaudo G, Pagano MA, Pavan V, Redaelli M, Zorzan M, Pezzani R, Mucignat-Caretta C, Vendrame T, Bova S, Zagotto G. Semi-synthetic derivatives of natural isoflavones from Maclura pomifera as a novel class of PDE-5A inhibitors. Fitoterapia. 2015 Sep;105:132-8. doi: 10.1016/j.fitote.2015.06.020. Epub 2015 Jun 29. PubMed PMID: 26136059.
18: Darji K, Miglis C, Wardlow A, Abourashed EA. HPLC determination of isoflavone levels in osage orange from the Midwest and southern United States. J Agric Food Chem. 2013 Jul 17;61(28):6806-11. doi: 10.1021/jf400954m. Epub 2013 Jul 2. PubMed PMID: 23772950; PubMed Central PMCID: PMC3774050.
19: Orhan I, Senol FS, Kartal M, Dvorská M, Zemlicka M, Smejkal K, Mokrý P. Cholinesterase inhibitory effects of the extracts and compounds of Maclura pomifera (Rafin.) Schneider. Food Chem Toxicol. 2009 Aug;47(8):1747-51. doi: 10.1016/j.fct.2009.04.023. Epub 2009 Apr 24. PubMed PMID: 19394400.
20: Orazbekov Y, Ibrahim MA, Mombekov S, Srivedavyasasri R, Datkhayev U, Makhatov B, Chaurasiya ND, Tekwani BL, Ross SA. Isolation and Biological Evaluation of Prenylated Flavonoids from Maclura pomifera. Evid Based Complement Alternat Med. 2018 Jan 14;2018:1370368. doi: 10.1155/2018/1370368. eCollection 2018. PubMed PMID: 29552078; PubMed Central PMCID: PMC5820588.

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